

An In-depth Technical Guide to (R)-2-Bromoocetane

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Compound of Interest

Compound Name: (R)-2-Bromoocetane

Cat. No.: B1611525

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For researchers, scientists, and professionals in drug development, **(R)-2-Bromoocetane** is a valuable chiral building block. Its stereospecific nature makes it a crucial component in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on its application in stereoselective synthesis.

Core Identifiers and Physicochemical Properties

(R)-2-Bromoocetane is a chiral secondary alkyl halide. The "(R)" designation refers to the specific spatial arrangement of the atoms around the chiral center at the second carbon atom. Precise identification is critical for its application in stereospecific reactions.

Identifier	Value
CAS Number	5978-55-2
PubChem CID	12216026
IUPAC Name	(2R)-2-bromooctane
Molecular Formula	C ₈ H ₁₇ Br
Molecular Weight	193.12 g/mol
InChI	InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1
InChIKey	FTJHYGJLHCGQHQ-MRVPVSSYSA-N
Canonical SMILES	CCCCCC(C)Br
Isomeric SMILES	CCCCCC--INVALID-LINK--Br

Table 1: Key Identifiers for **(R)-2-Bromooctane**.

The physical properties of **(R)-2-Bromooctane** are essential for its handling, purification, and use in chemical reactions.

Property	Value
Appearance	Colorless liquid
Boiling Point	190.8 ± 8.0 °C at 760 mmHg
Density	1.105 g/cm ³
Solubility	Insoluble in water, soluble in organic solvents

Table 2: Physicochemical Properties of **(R)-2-Bromooctane**.

Stereospecific Synthesis of **(R)-2-Bromooctane**

The synthesis of enantiomerically pure **(R)-2-Bromooctane** is typically achieved through the stereospecific conversion of a chiral precursor. The most common and reliable method involves

the reaction of (S)-2-octanol with a brominating agent that proceeds via an S_N2 mechanism, resulting in a complete inversion of stereochemistry.

Experimental Protocol: Synthesis from (S)-2-Octanol using Phosphorus Tribromide

This protocol describes the synthesis of **(R)-2-Bromo-octane** from (S)-2-octanol using phosphorus tribromide (PBr_3), a method known for its high yield and stereospecificity.[\[1\]](#)[\[2\]](#)

Materials:

- (S)-2-octanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- Ice
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

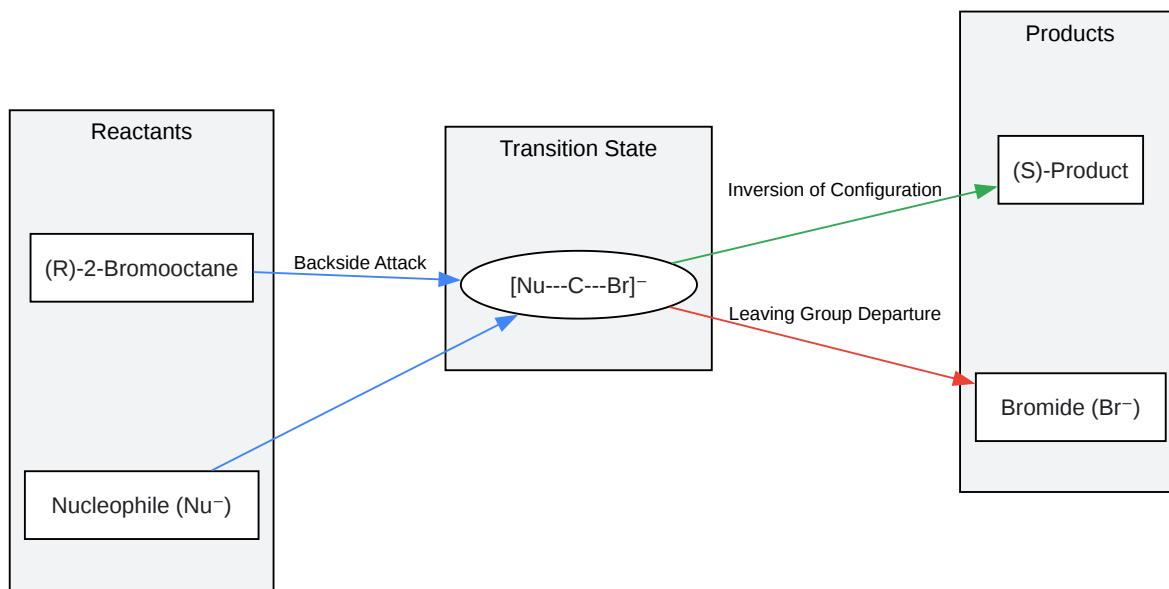
- Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-octanol (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice-water bath to 0 °C with continuous stirring.
- Addition of PBr_3 : Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred solution using a dropping funnel over 30-45 minutes. It is crucial to maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.
- Reaction: After the complete addition of PBr_3 , remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture over crushed ice in a beaker to quench the reaction and hydrolyze any remaining PBr_3 .
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
- Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and finally with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **(R)-2-Bromoocetane** by fractional distillation under reduced pressure to obtain the pure product.

Reactivity and Applications in Asymmetric Synthesis

(R)-2-Bromoocetane is a prototypical substrate for $\text{S}_{\text{N}}2$ reactions. Due to the chiral center, these reactions are stereospecific, proceeding with a complete inversion of configuration. This predictable stereochemical outcome makes it a valuable chiral building block in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.^{[3][4][5]} While alkyl halides were once considered non-specific alkylators, their

role as stable and bioactive motifs in medicinal chemistry is now more widely recognized.[3][4][5]

The diagram below illustrates the S_N2 reaction of **(R)-2-Bromooctane** with a generic nucleophile (Nu^-), leading to the formation of the corresponding (S)-product.



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Figure 1: S_N2 reaction of **(R)-2-Bromooctane**.

The stereospecificity of this reaction is fundamental to its utility in asymmetric synthesis. By choosing the appropriate nucleophile, a wide range of functional groups can be introduced with a defined stereochemistry.

The general workflow for utilizing **(R)-2-Bromooctane** as a chiral building block in the synthesis of a target molecule is depicted below.

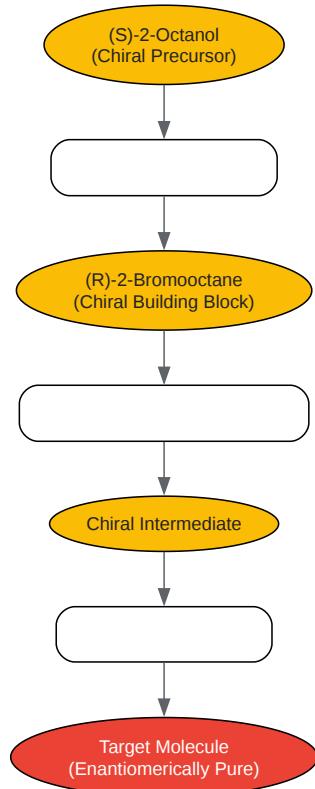
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Figure 2: Workflow for using **(R)-2-Bromooctane** in asymmetric synthesis.

While specific examples of **(R)-2-Bromooctane** in the synthesis of marketed drugs are not readily available in public literature, its role as a representative chiral alkyl halide highlights a broader principle in medicinal chemistry: the importance of stereochemistry in biological activity. The ability to introduce an octyl group with a defined three-dimensional arrangement is a powerful tool for medicinal chemists exploring structure-activity relationships and optimizing lead compounds.

Conclusion

(R)-2-Bromooctane is a well-characterized chiral building block with significant potential in asymmetric synthesis. Its predictable reactivity via the S_N2 mechanism allows for the stereospecific introduction of an octyl group, a valuable transformation in the synthesis of

complex, enantiomerically pure molecules. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and reactivity of such chiral intermediates is essential for the rational design and efficient synthesis of new therapeutic agents.

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